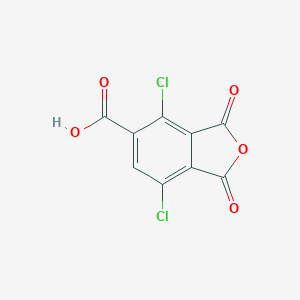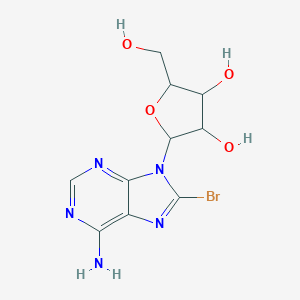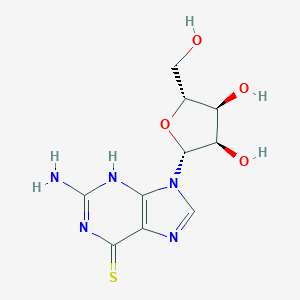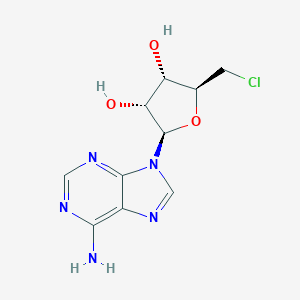![molecular formula C6H3Cl2N3 B559687 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 90213-66-4](/img/structure/B559687.png)
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has an empirical formula of C6H3Cl2N3 and a molecular weight of 188.01 . It is also known to be a key intermediate when preparing active pharmaceutical ingredients .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . A new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives using microwave technique has also been reported .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringClc1nc(Cl)c2cc[nH]c2n1 . The InChI key is GHXBPCSSQOKKGB-UHFFFAOYSA-N . Chemical Reactions Analysis
This compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.7±0.1 g/cm3, boiling point of 306.2±24.0 °C at 760 mmHg, and a flash point of 167.7±8.5 °C . It has a molar refractivity of 44.5±0.3 cm3 and a molar volume of 112.2±3.0 cm3 .Applications De Recherche Scientifique
Réactif biochimique
“2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine” peut être utilisé comme réactif biochimique . Les réactifs biochimiques sont des substances utilisées dans la recherche et les expériences biochimiques, et ils jouent un rôle crucial dans le développement de nouveaux médicaments et dans l'avancement de la compréhension scientifique.
Composé organique pour la recherche en sciences de la vie
Ce composé peut également être utilisé comme un composé organique pour la recherche en sciences de la vie . Les composés organiques sont largement utilisés dans la recherche en sciences de la vie à diverses fins, notamment l'étude des processus biologiques et le développement de nouvelles stratégies thérapeutiques.
Intermédiaire pharmaceutique
“this compound” est largement utilisé comme intermédiaire pharmaceutique . Les intermédiaires pharmaceutiques sont des composés qui sont utilisés dans la production de produits pharmaceutiques. Ils sont souvent utilisés dans la synthèse d'une variété de composés pharmaceutiques.
Synthèse d'inhibiteurs de kinases
Ce composé joue un rôle crucial dans la synthèse de divers composés pharmaceutiques, en particulier les inhibiteurs de kinases . Les inhibiteurs de kinases sont des agents thérapeutiques vitaux utilisés dans le traitement de diverses maladies, notamment le cancer. Ils agissent en bloquant l'action de certaines enzymes connues sous le nom de kinases, qui peuvent contribuer à la croissance et à la propagation des cellules cancéreuses.
Intermédiaire du Tofacitinib
“this compound” peut être utilisé comme intermédiaire dans la synthèse du Tofacitinib . Le Tofacitinib est un médicament utilisé pour traiter la polyarthrite rhumatoïde, la polyarthrite psoriasique et la rectocolite hémorragique.
Mécanisme D'action
Target of Action
Similar compounds such as pyrrolo[2,3-d]pyrimidine derivatives have been reported to target tlr7, a toll-like receptor involved in innate immune responses .
Mode of Action
Chemically, compounds of this class demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions .
Result of Action
Similar compounds have shown exceptional antiviral activity .
Action Environment
It is generally recommended to store the compound in a dark place, sealed, and at room temperature .
Propriétés
IUPAC Name |
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXBPCSSQOKKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556131 | |
| Record name | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90213-66-4 | |
| Record name | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90213-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-7-deazapurine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2NE6H5F6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine in nucleoside chemistry?
A1: this compound serves as a versatile precursor for synthesizing 7-deazapurine nucleosides [, ]. These modified nucleosides are of significant interest in medicinal chemistry due to their potential antiviral and anticancer activities.
Q2: How does the presence of chlorine atoms at the 2 and 4 positions impact the reactivity of this compound?
A2: The chlorine atoms act as leaving groups, enabling nucleophilic substitution reactions with various nucleophiles [, ]. This allows for the introduction of diverse substituents at these positions, ultimately leading to a library of modified nucleosides with potentially altered biological properties.
Q3: Can the chlorine atoms in this compound be selectively substituted?
A3: Yes, research indicates that the chlorine atom at the 4 position exhibits higher reactivity compared to the one at the 2 position []. This allows for regioselective substitution at the 4 position under controlled reaction conditions, enabling the synthesis of specific 7-deazapurine nucleoside analogues.
Q4: How does the presence of protecting groups on the sugar moiety during nucleoside synthesis affect the reactivity of this compound?
A4: Studies have shown that the type of protecting group on the sugar moiety significantly influences the reactivity of the aglycone (this compound) []. For instance, benzyl protecting groups were found to hinder nucleophilic substitution reactions, while the absence of such bulky groups facilitated the process.
Q5: What are some examples of 7-deazapurine nucleosides synthesized using this compound as a starting material?
A5: Researchers have successfully synthesized 7-deaza-2′-deoxyxanthosine and 7-deaza-2′-deoxyspongosine, two novel pyrrolo[2,3-d]-pyrimidine deoxynucleosides, starting from this compound []. This highlights the compound's versatility in synthesizing structurally diverse nucleoside analogues with potential therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B559646.png)
![7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B559647.png)



![4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B559661.png)
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B559663.png)
![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B559664.png)
